molecular formula C7H16NO4P B13484382 (3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid

(3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid

Cat. No.: B13484382
M. Wt: 209.18 g/mol
InChI Key: PBFBAJCSTFLPQX-UHFFFAOYSA-N
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Description

(3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid is a phosphinic acid derivative with a unique structure that includes an amino group, an ethoxy group, and a phosphinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid can be achieved through a phospha-Mannich reaction. This involves the reaction of a P–H precursor, such as hypophosphorous acid, with an aldehyde and an amine. The reaction conditions typically involve the use of wet acetic acid (AcOH) as a solvent, leading to the formation of aminomethyl-H-phosphinic acids in nearly quantitative yields .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the phospha-Mannich reaction under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and optimization of reaction parameters could be explored to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

(3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid can undergo various chemical reactions, including:

    Oxidation: The P–H bond can be oxidized to form phosphonic acids.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

    Addition: The compound can add to double bonds, forming new carbon-phosphorus bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents for oxidation reactions and various electrophiles for substitution reactions. The conditions typically involve mild temperatures and the use of solvents such as acetic acid or water.

Major Products

The major products formed from these reactions include phosphonic acids, substituted phosphinic acids, and various addition products depending on the specific reagents and conditions used.

Scientific Research Applications

(3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid has several scientific research applications:

    Chemistry: It serves as a precursor for the synthesis of other phosphinic acid derivatives and can be used in various organic synthesis reactions.

    Biology: The compound can be studied for its potential biological activity and interactions with biomolecules.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of (3-Amino-4-ethoxy-4-oxobutyl)(methyl)phosphinic acid involves its interaction with molecular targets through its amino and phosphinic acid groups. These interactions can lead to the modulation of various biochemical pathways, depending on the specific application. The exact molecular targets and pathways involved would require further research to elucidate.

Properties

IUPAC Name

(3-amino-4-ethoxy-4-oxobutyl)-methylphosphinic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16NO4P/c1-3-12-7(9)6(8)4-5-13(2,10)11/h6H,3-5,8H2,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBFBAJCSTFLPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCP(=O)(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16NO4P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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